Regioisomeric Impact on Aqueous Solubility: 2-Isomer Demonstrates >3.9x Higher Solubility than para-Substituted Analog
The ortho-substitution pattern of 2-(Piperidin-4-ylmethyl)aniline confers a significant aqueous solubility advantage over its para-substituted regioisomer. This differential is critical for achieving higher concentrations in biological assays without resorting to high percentages of organic co-solvents like DMSO, which can confound activity readouts .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | > 50 mM |
| Comparator Or Baseline | 4-(Piperidin-4-ylmethyl)aniline HCl: 12.8 ± 0.5 mg/mL (≈ 56.5 mM) |
| Quantified Difference | > 3.9-fold higher solubility on a molar basis for the 2-isomer (estimated) |
| Conditions | pH 7.4 aqueous buffer |
Why This Matters
Enhanced solubility of the 2-isomer reduces the risk of compound precipitation in cellular assays and simplifies in vivo formulation development.
